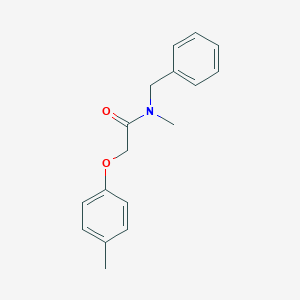![molecular formula C21H21N3O2S2 B295202 2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B295202.png)
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one, also known as DQP, is a novel compound that has gained attention in recent years due to its potential applications in scientific research.
作用機序
The mechanism of action of 2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that this compound can inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the modulation of immune responses. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of using 2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one in lab experiments is its high potency and selectivity, which allows for the study of specific enzymes and signaling pathways. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of 2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one, including the development of more potent and selective analogs, the investigation of its potential use in combination with other drugs, and the exploration of its potential applications in other areas of research, such as neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
合成法
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one can be synthesized using a multi-step process that involves the condensation of 2-acetylthiophene with 2-chloro-6-methyl-3-prop-2-enylpyrimidine, followed by the reaction of the resulting intermediate with 3,4-dihydro-2H-quinoline-1-thione and sodium hydride. The final product is obtained through oxidation with hydrogen peroxide and sulfuric acid.
科学的研究の応用
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one has shown promising results in various scientific research applications, including cancer research, cardiovascular disease, and inflammation. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory conditions.
特性
分子式 |
C21H21N3O2S2 |
|---|---|
分子量 |
411.5 g/mol |
IUPAC名 |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H21N3O2S2/c1-3-10-24-20(26)16-12-14(2)28-19(16)22-21(24)27-13-18(25)23-11-6-8-15-7-4-5-9-17(15)23/h3-5,7,9,12H,1,6,8,10-11,13H2,2H3 |
InChIキー |
KIJQTCHEPXMWNQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)N3CCCC4=CC=CC=C43 |
正規SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)N3CCCC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Benzyl(methyl)amino]ethyl 2-bromobenzoate](/img/structure/B295120.png)


![2-[tert-butyl(methyl)amino]ethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B295124.png)
![2-[Tert-butyl(methyl)amino]ethyl 4-ethoxybenzoate](/img/structure/B295127.png)
![2-[Tert-butyl(methyl)amino]ethyl 3-chlorobenzoate](/img/structure/B295131.png)
![2-[Tert-butyl(methyl)amino]ethyl 2-bromobenzoate](/img/structure/B295132.png)
![2-[methyl(propan-2-yl)amino]ethyl (2E)-3-(furan-2-yl)prop-2-enoate](/img/structure/B295134.png)
![2-[Methyl(propan-2-yl)amino]ethyl 2-iodobenzoate](/img/structure/B295137.png)
![2-[Methyl(propan-2-yl)amino]ethyl 4-fluorobenzoate](/img/structure/B295138.png)
![2-[Methyl(propan-2-yl)amino]ethyl 3-fluorobenzoate](/img/structure/B295139.png)
![2-[Methyl(propan-2-yl)amino]ethyl 4-chlorobenzoate](/img/structure/B295140.png)
![2-[Methyl(propan-2-yl)amino]ethyl 3-bromobenzoate](/img/structure/B295141.png)

